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CAS No.: 34993-56-1

Cat. No.: S515764

The table below summarizes the key experimental findings for 1-Ethynylpyrene (1-EP), 1-Propynylpyrene
(1-PP), and 4-Propynylpyrene (4-PP) [1] [2].

Cytochrome P450 Isoform & Proposed Site of Crystal System & Unit Cell

C d
OMPOtNE | nhibition Type Oxidation Volume (A?)

| 1-Ethynylpyrene (1-EP) | CYP1A1 & CYP1A2: Mechanism-based (suicide) inhibitor [1] [2]. CYP2B1:
Reversible inhibitor [1] [2]. | Terminal acetylenic carbon (C18), leading to a reactive ketene intermediate [1]
[2]. | Crystal System: P21/c [1] [2]. Volume: 1,113.5(2) [1] [2]. | | 1-Propynylpyrene (1-PP) | CYP1A1:
Suicide inhibitor [1]. CYP1A2 & CYP2B1: Reversible inhibitor [1]. | Information not specified in the
provided search results. | Crystal System: P21/n [1] [2]. Volume: 1,261.5(4) [1] [2]. | | 4-Propynylpyrene
(4-PP) | CYP1A1: Suicide inhibitor [1]. CYP1A2 & CYP2B1: Reversible inhibitor [1]. | Information not
specified in the provided search results. | Crystal System: Pbca [1] [2]. Volume: 2,531.4(5) [1] [2]. |

Detailed Experimental Data and Context

1. Structural and Electronic Basis for Inhibition The inhibitory activity of these compounds is linked to

their molecular structure and electron density distribution.
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¢ Mechanism of Action: Acetylenic compounds can inhibit P450 enzymes via two pathways. The
research on 1-EP supports Pathway b, where the terminal acetylenic carbon is oxidized, leading to
the formation of a highly reactive ketene intermediate. This ketene can covalently bind to a
nucleophilic residue in the enzyme's active site, causing irreversible, mechanism-based inhibition [1].

¢ Electron Density Evidence: For 1-EP, experimental electron density distribution analysis and
theoretical calculations (ab initio, DFT, semi-empirical) confirmed that the terminal acetylenic
carbon (C18) is more negative than the internal carbon. This electronic profile makes the terminal
carbon the preferred site for oxidation, consistent with the ketene-forming pathway [1] [2].

2. Standard P450 Inhibition Assay Protocol While the specific protocol for the pyrene compounds is not
detailed, the following represents a standard, industry-accepted methodology for determining ICso values in

reversible inhibition studies, as referenced in the search results [3] [4].

¢ Incubation: Probe substrates for individual CYP isoforms (e.g., phenacetin for CYP1A2) are
incubated at concentrations around their Km values with a range of inhibitor concentrations, human
liver microsomes, and NADPH cofactor in a phosphate buffer (pH 7.4) at 37°C [4].

¢ Reaction Termination: After a set time (e.g., 10 minutes), the reaction is stopped with a solvent like
acetonitrile [4].

¢ Analysis: Metabolite formation is quantified using LC-MS/MS. A decrease in metabolite formation
compared to a vehicle control is measured [3] [4].

¢ Data Calculation: The concentration of the test compound that produces 50% inhibition of metabolite
formation (ICso) is calculated [3].

The diagram below illustrates this high-throughput screening workflow.
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Standard Workflow for CYP Inhibition Screening [3] [4].

Mechanism of Suicide Inhibition by 1-Ethynylpyrene

The following diagram details the established mechanism-based inhibition pathway for 1-Ethynylpyrene,

which is consistent with the experimental electron density findings [1] [2].
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Proposed Suicide Inhibition Pathway for 1-EP [1] [2].

Key Insights for Research Application

e Selectivity is Structure-Dependent: The data shows that minor changes, like the position of the
propynyl group (1-PP vs. 4-PP) or its presence versus an ethynyl group, can significantly alter the
inhibition profile across CYP isoforms [1]. This highlights the importance of structure-activity

relationship (SAR) studies in designing selective inhibitors.

e Leverage Crystallographic Data: The available crystal structures (CCDC 731480-731482) are

valuable tools for computational chemists. They can be used for molecular docking studies to model

interactions within the active sites of different P450 enzymes, helping to explain the observed

selectivity [1] [2].

e Assay Selection: To distinguish between reversible and mechanism-based (suicide) inhibition, time-
and NADPH-dependent inactivation assays are necessary, going beyond simple ICso determinations.
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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